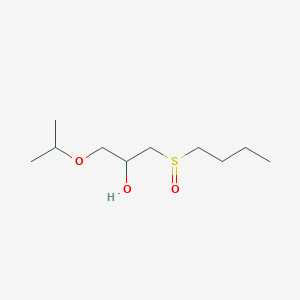
1-(butylsulfinyl)-3-isopropoxy-2-propanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(butylsulfinyl)-3-isopropoxy-2-propanol, commonly known as BSIIP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BSIIP belongs to the family of sulfoxides, which are sulfur-containing organic compounds. The unique chemical structure of BSIIP makes it an attractive candidate for research in the fields of medicine, biochemistry, and pharmacology.
作用机制
The mechanism of action of BSIIP is not fully understood, but it is thought to involve the modulation of various signaling pathways in cells. BSIIP has been shown to inhibit the activity of certain enzymes involved in the production of inflammatory mediators, such as prostaglandins and cytokines. BSIIP has also been shown to activate certain transcription factors that regulate the expression of genes involved in cell growth and survival.
Biochemical and physiological effects:
BSIIP has been shown to have a range of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that BSIIP can induce apoptosis (programmed cell death) in cancer cells, reduce the production of reactive oxygen species (ROS), and inhibit the activity of certain enzymes involved in inflammation. In animal models, BSIIP has been shown to reduce inflammation and oxidative stress, protect neurons from damage, and improve cognitive function.
实验室实验的优点和局限性
One of the main advantages of BSIIP for laboratory experiments is its ease of synthesis and availability. BSIIP can be produced in large quantities using a simple and straightforward synthesis method. Another advantage is its versatility, as BSIIP has been shown to have a range of potential therapeutic applications. However, one limitation of BSIIP is its relatively low solubility in water, which can make it challenging to administer in certain experimental settings.
未来方向
There are several future directions for research on BSIIP. One area of interest is the development of BSIIP-based therapies for cancer. Further studies are needed to determine the optimal dosing and administration of BSIIP for cancer treatment, as well as its potential side effects. Another area of interest is the potential use of BSIIP for the treatment of neurodegenerative diseases. Future studies should focus on elucidating the mechanisms underlying the neuroprotective effects of BSIIP and optimizing its therapeutic potential. Additionally, there is potential for the development of BSIIP-based drugs for the treatment of inflammatory disorders and other diseases.
合成方法
The synthesis of BSIIP involves the reaction of butylsulfinyl chloride with isopropyl alcohol in the presence of a base such as potassium carbonate. The reaction results in the formation of BSIIP as a colorless liquid with a boiling point of 170-172°C. This synthesis method has been widely used in the laboratory to produce BSIIP in large quantities for scientific research.
科学研究应用
BSIIP has been extensively studied for its potential therapeutic applications. In particular, BSIIP has been shown to possess anti-inflammatory, anti-tumor, and neuroprotective properties. In vitro studies have demonstrated that BSIIP can inhibit the growth and proliferation of cancer cells, making it a promising candidate for cancer therapy. BSIIP has also been shown to protect neurons from oxidative stress and reduce inflammation in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
1-butylsulfinyl-3-propan-2-yloxypropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O3S/c1-4-5-6-14(12)8-10(11)7-13-9(2)3/h9-11H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMNKPFNAZYRCAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)CC(COC(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-fluoro-N-{2-[(2-nitrophenyl)amino]ethyl}benzamide](/img/structure/B5100287.png)
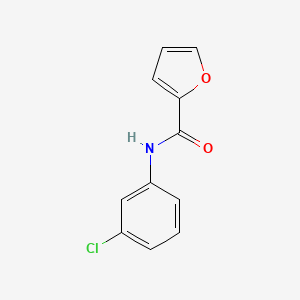
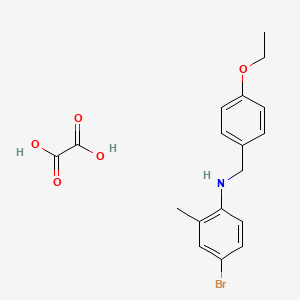
![4-[2-(4-biphenylylcarbonyl)carbonohydrazonoyl]-2,6-dimethoxyphenyl acetate](/img/structure/B5100310.png)
![N-[(2-methyl-1-piperidinyl)carbonothioyl]benzamide](/img/structure/B5100318.png)
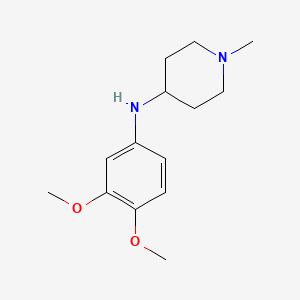
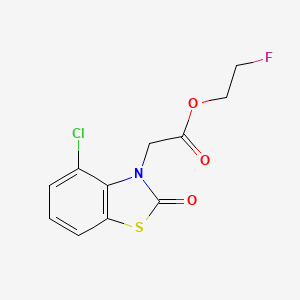
![3-[3-(3-isopropyl-1,2,4-oxadiazol-5-yl)propyl]-4(3H)-quinazolinone](/img/structure/B5100332.png)
![1,1'-[1,4-butanediylbis(oxy)]bis(2,4,6-trimethylbenzene)](/img/structure/B5100341.png)
![1-(4-bromophenyl)-N-[2-(4-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5100342.png)
![6-(4-methoxy-1-piperidinyl)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide](/img/structure/B5100348.png)
![N-[2-(1-methyl-2-pyrrolidinyl)ethyl]cycloheptanamine](/img/structure/B5100351.png)
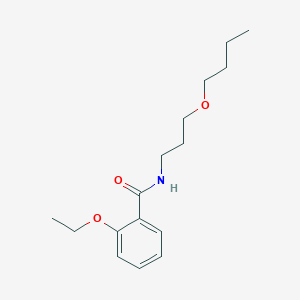
![4-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}benzamide](/img/structure/B5100366.png)